3-(bromomethyl)-1-azabicyclo[2.2.2]octane hydrobromide
CAS No.: 2731010-20-9
Cat. No.: VC11566738
Molecular Formula: C8H15Br2N
Molecular Weight: 285.02 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2731010-20-9 |
|---|---|
| Molecular Formula | C8H15Br2N |
| Molecular Weight | 285.02 g/mol |
| IUPAC Name | 3-(bromomethyl)-1-azabicyclo[2.2.2]octane;hydrobromide |
| Standard InChI | InChI=1S/C8H14BrN.BrH/c9-5-8-6-10-3-1-7(8)2-4-10;/h7-8H,1-6H2;1H |
| Standard InChI Key | KPIOWBSRDGZQDX-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2CCC1C(C2)CBr.Br |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-(bromomethyl)-1-azabicyclo[2.2.2]octane hydrobromide is C₈H₁₃Br₂N, with a molecular weight of 283.01 g/mol. The bicyclo[2.2.2]octane skeleton imposes a rigid chair-like conformation, while the bromomethyl group introduces a reactive site for further functionalization. The hydrobromide salt enhances solubility in polar solvents, a critical property for pharmaceutical formulations .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₃Br₂N |
| Molecular Weight | 283.01 g/mol |
| Density | ~1.5 g/cm³ (estimated) |
| Melting Point | 220–225°C (decomposes) |
| Solubility | Soluble in water, methanol, DMF |
| Stability | Hygroscopic; light-sensitive |
The bromomethyl group at the 3-position participates in nucleophilic substitution reactions, enabling the synthesis of derivatives such as quaternary ammonium salts or cross-coupling products .
Synthesis and Reaction Pathways
The synthesis of 3-(bromomethyl)-1-azabicyclo[2.2.2]octane hydrobromide typically involves halogenation of a precursor amine. A representative route includes:
-
Quinuclidine Formation: Cyclization of 1-azabicyclo[2.2.2]octane (quinuclidine) via intramolecular Mannich reactions or catalytic hydrogenation of pyridine derivatives .
-
Bromomethylation: Treatment of 3-methyl-1-azabicyclo[2.2.2]octane with brominating agents such as PBr₃ or HBr/H₂O₂ under reflux conditions .
-
Salt Formation: Precipitation of the hydrobromide salt by neutralizing the reaction mixture with HBr.
Key intermediates and conditions from patent literature include the use of polyphosphoric acid for cyclization and ruthenium catalysts for hydrogenation steps . The final compound is purified via recrystallization from ethanol/water mixtures.
Applications in Pharmaceutical Chemistry
The rigid bicyclic scaffold of this compound mimics bioactive alkaloids, making it a precursor for mu-opioid receptor antagonists and neuromuscular blocking agents. For example:
-
Receptor Antagonism: Analogous 8-azabicyclo[3.2.1]octane derivatives exhibit potent binding to mu-opioid receptors, suggesting potential applications in treating gastrointestinal motility disorders .
-
Quaternary Ammonium Salts: Alkylation of the amine group yields neuromuscular blockers with rapid onset and short duration, critical for surgical anesthesia .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume